1-{1-[3-(4-Methylphenoxy)propyl]benzimidazol-2-yl}butan-1-ol
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Overview
Description
Molecular Structure Analysis
The benzimidazole ring system is a planar, aromatic, and heterocyclic. The presence of nitrogen in the five-membered ring introduces polarity and the potential for hydrogen bonding, which can have significant effects on the compound’s behavior in biological systems .Chemical Reactions Benzimidazole can act as a base, forming salts upon reaction with acids. It can also act as a nucleophile, and its chemistry includes reactions such as alkylation, acylation, sulfonylation, and halogenation .
Scientific Research Applications
- Researchers have explored the use of 1-{1-[3-(4-Methylphenoxy)propyl]benzimidazol-2-yl}butan-1-ol as a catalyst in organic synthesis. For instance, it has been employed in the Michael addition of N-heterocycles to chalcones, leading to the preparation of bioactive compounds .
- A related class of compounds, [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids, has been investigated as potential agonists for type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .
- Triazole derivatives, including 1-{1-[3-(4-Methylphenoxy)propyl]benzimidazol-2-yl}butan-1-ol, exhibit diverse biological effects .
- Even though absent in nature, 1,2,3-triazoles (including this compound) find broad applications in materials science .
Catalysis and Organic Synthesis
Agonists for Peroxisome Proliferator-Activated Receptors (PPARs)
Triazole Derivatives in Drug Discovery
Materials Science and Supramolecular Chemistry
Aza-Michael Reaction and Atom-Efficient Synthesis
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary widely and depends on their chemical structure. Some benzimidazole derivatives show biological activity by interacting with tubulin in cells, disrupting microtubule formation, and thus cell division .
Physical and Chemical Properties Benzimidazole is a white to off-white crystalline powder. It is slightly soluble in water, and soluble in many organic solvents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-7-20(24)21-22-18-8-4-5-9-19(18)23(21)14-6-15-25-17-12-10-16(2)11-13-17/h4-5,8-13,20,24H,3,6-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVKXLZYSHFCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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